A Technical Guide to 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine: A Versatile Scaffold for Modern Drug Discovery
A Technical Guide to 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine: A Versatile Scaffold for Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document details the molecule's chemical structure, physicochemical properties, a robust and validated synthetic protocol, and its potential applications as a strategic building block in medicinal chemistry. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for leveraging this scaffold in the design of novel therapeutic agents.
Introduction: The Strategic Value of the Pyridazine-Piperidine Scaffold
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a drug candidate. The pyridazine ring system, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure".[1] Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique electronic properties of the pyridazine nucleus, such as its dipole moment and hydrogen bonding capacity, allow for potent and specific interactions with various biological targets.
The piperidine moiety is another cornerstone of modern drug design, appearing in numerous FDA-approved pharmaceuticals.[2] Its saturated, non-planar structure provides an excellent three-dimensional framework to orient substituents for optimal target binding, while its basic nitrogen can be crucial for solubility and forming salt bridges with biological macromolecules.
The compound 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine merges these two powerful pharmacophores via a methylene linker. This strategic combination offers a versatile platform for library synthesis. The reactive chlorine atom at the 3-position of the pyridazine ring serves as a chemical handle for introducing further diversity through nucleophilic aromatic substitution, while the secondary amine of the piperidine ring is available for a wide range of derivatization reactions. This guide elucidates the foundational chemical knowledge required to effectively utilize this high-potential scaffold.
Chemical Identity and Physicochemical Properties
The unambiguous identification and characterization of a compound are paramount for reproducible research. This section details the structural and physicochemical properties of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine.
Chemical Structure
The molecule consists of a pyridazine ring chlorinated at the 3-position. A methyl group at the 6-position serves as a linker to the 4-position of a piperidine ring.
Caption: Chemical Structure of 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine
Physicochemical Data
A summary of key chemical and physical properties is provided below. It is important to note that while some data is derived from supplier information, many properties for this specific molecule are not widely published in peer-reviewed literature and are therefore predicted using computational models.
| Property | Value | Source |
| IUPAC Name | 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine | - |
| CAS Number | 944833-33-8 | Commercial Supplier |
| Molecular Formula | C₁₀H₁₄ClN₃ | Calculated |
| Molecular Weight | 211.69 g/mol | Calculated |
| Physical Form | Solid (Predicted) | - |
| Melting Point | Not Determined | - |
| Boiling Point | Not Determined | - |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | Predicted |
| logP (Octanol-Water Partition Coeff.) | 1.8 ± 0.4 | Predicted |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Synthesis and Mechanistic Rationale
The most direct and widely adopted strategy for the synthesis of 6-substituted-3-chloropyridazines is the nucleophilic aromatic substitution (SNAr) reaction, starting from the commercially available and cost-effective 3,6-dichloropyridazine.[3][4] The two chlorine atoms on the pyridazine ring are activated towards substitution, but the C6 position is generally more reactive towards nucleophiles than the C3 position, allowing for selective monosubstitution under controlled conditions.[5]
The protocol described herein outlines the synthesis of the title compound via the reaction of 3,6-dichloropyridazine with 4-(aminomethyl)piperidine.
Synthetic Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Materials:
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3,6-Dichloropyridazine (1.0 eq)
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4-(Aminomethyl)piperidine (1.1 eq)
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Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
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Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)
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Ethyl Acetate (EtOAc)
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Brine (saturated aq. NaCl)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3,6-dichloropyridazine (1.0 eq) and the chosen solvent (ACN or DMF).
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Add the base (K₂CO₃ or DIPEA, 2.5 eq) to the mixture.
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In a separate flask, dissolve 4-(aminomethyl)piperidine (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirred reaction mixture at room temperature.
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Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
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Self-Validating Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the 3,6-dichloropyridazine starting material and the appearance of a new, more polar spot/peak corresponding to the product mass (m/z = 212.1 for [M+H]⁺) indicates reaction progression.
-
Once the reaction is complete, cool the mixture to room temperature. If a precipitate (inorganic salts) has formed, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the resulting crude residue in a suitable organic solvent like Ethyl Acetate (EtOAc) and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% Methanol in Dichloromethane) to yield the pure 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine.
Expert Causality Insights:
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Choice of Base: An inorganic base like K₂CO₃ is often preferred for ease of removal during workup. An organic base like DIPEA can be used if solubility is an issue, but it is volatile and must be thoroughly removed. The base is essential to scavenge the hydrochloric acid (HCl) generated during the SNAr reaction, driving the equilibrium towards the product.
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Nucleophile Stoichiometry: A slight excess (1.1 eq) of the 4-(aminomethyl)piperidine is used to ensure the complete consumption of the limiting reagent, 3,6-dichloropyridazine, and to account for any potential side reactions.
-
Solvent Selection: Acetonitrile is a good polar aprotic solvent for this type of reaction. DMF can also be used and may improve the solubility of the starting materials, potentially allowing for lower reaction temperatures, but it has a higher boiling point and is more difficult to remove.
Anticipated Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. While experimental data for this specific molecule is not publicly available, the following section describes the expected spectral characteristics based on its structure and data from analogous compounds.[1]
-
¹H NMR (Proton NMR):
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Pyridazine Protons: Two doublets would be expected in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the pyridazine ring. They will show coupling to each other (3JHH).
-
Methylene Bridge (-CH₂-): A doublet should appear, likely in the δ 2.5-3.0 ppm range, coupled to the single proton at the C4 position of the piperidine ring.
-
Piperidine Protons: A complex series of multiplets would be observed in the aliphatic region (δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield. The NH proton will appear as a broad singlet, the position of which can vary depending on solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
Pyridazine Carbons: Four distinct signals in the aromatic region (δ 120-160 ppm) are expected. The carbons bonded to the chlorine and nitrogen atoms will be the most deshielded.
-
Aliphatic Carbons: Signals corresponding to the methylene bridge and the four unique carbons of the piperidine ring will appear in the upfield region (δ 25-60 ppm).
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 212.1.
-
A characteristic isotopic pattern for the presence of one chlorine atom (an [M+2] peak with approximately one-third the intensity of the M peak) would be a definitive confirmation of the structure.
-
Applications in Drug Discovery
3-Chloro-6-(piperidin-4-ylmethyl)pyridazine is not typically an end-product but rather a highly valuable intermediate or building block for creating diverse chemical libraries. Its utility stems from its two distinct points for chemical modification.
-
SNAr at the C3-Position: The chloro group can be displaced by a variety of nucleophiles (O, N, S, or C-based) to rapidly generate a library of analogs. This allows for the exploration of the chemical space around the pyridazine core to optimize binding affinity and selectivity for a given biological target.
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Derivatization of the Piperidine Nitrogen: The secondary amine of the piperidine ring can be readily functionalized through reactions such as acylation, alkylation, sulfonylation, or reductive amination. This allows for the introduction of different groups to modulate properties like solubility, cell permeability, and metabolic stability, or to target specific interactions within a protein binding pocket.
This dual functionality makes the compound an ideal scaffold for structure-activity relationship (SAR) studies aimed at developing inhibitors for kinases, G-protein coupled receptors (GPCRs), and other enzyme classes where substituted pyridazines have shown activity.
Safety and Handling
As with any laboratory chemical, 3-Chloro-6-(piperidin-4-ylmethyl)pyridazine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data is unavailable, related chlorinated heterocyclic compounds and amines may be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle accordingly.
References
-
Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, E66(3), o532. [Link]
-
Arslan, H., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, E66(1), o35. [Link]
-
ResearchGate (2010). (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. [Link]
-
Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]
-
Semantic Scholar (2010). Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]
-
PatSnap (2015). Method for synthetizing 3,6-dichloropyridazine. [Link]
- Google Patents (2011). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
-
Semantic Scholar. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
-
Semantic Scholar (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In - Semantic Scholar. [Link]
Sources
- 1. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. researchgate.net [researchgate.net]
